molecular formula C19H13ClN2O2S2 B15021453 Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate

Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B15021453
M. Wt: 400.9 g/mol
InChI Key: VPMMXOOOGUJPHQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a chlorophenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of ketones with α-cyanoesters and elemental sulfur, can be employed to construct the thieno[2,3-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of high-throughput reactors and continuous flow systems to enhance yield and purity. The reaction conditions are meticulously controlled to ensure the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H13ClN2O2S2

Molecular Weight

400.9 g/mol

IUPAC Name

methyl 3-amino-4-(4-chlorophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C19H13ClN2O2S2/c1-24-19(23)17-16(21)15-12(10-4-6-11(20)7-5-10)9-13(22-18(15)26-17)14-3-2-8-25-14/h2-9H,21H2,1H3

InChI Key

VPMMXOOOGUJPHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=C(C=C3)Cl)C4=CC=CS4)N

Origin of Product

United States

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